molecular formula C10H11ClFNO2 B6300880 Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate CAS No. 86819-51-4

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate

Cat. No.: B6300880
CAS No.: 86819-51-4
M. Wt: 231.65 g/mol
InChI Key: MBDKOICXUFICGP-UHFFFAOYSA-N
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Description

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C₁₀H₁₁ClFNO₂. It is an ester derivative of benzoic acid, specifically modified with amino, chloro, and fluoro substituents. This compound has garnered attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate typically involves the esterification of 5-amino-2-chloro-4-fluorobenzoic acid with propan-2-ol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that are easily recoverable and recyclable is also common to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the amino group.

    Reduction: Products include reduced derivatives of the amino group.

    Hydrolysis: The major product is 5-amino-2-chloro-4-fluorobenzoic acid.

Scientific Research Applications

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The amino, chloro, and fluoro substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 5-amino-2-chlorobenzoate
  • Propan-2-yl 5-amino-4-fluorobenzoate
  • Propan-2-yl 5-amino-2-chloro-4-methylbenzoate

Uniqueness

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents on the benzoate ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

propan-2-yl 5-amino-2-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-5(2)15-10(14)6-3-9(13)8(12)4-7(6)11/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDKOICXUFICGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542830
Record name Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86819-51-4
Record name 1-Methylethyl 5-amino-2-chloro-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86819-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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